molecular formula C38H42N4O16 B1211243 Tetra-thb-spermine CAS No. 119493-62-8

Tetra-thb-spermine

Cat. No.: B1211243
CAS No.: 119493-62-8
M. Wt: 810.8 g/mol
InChI Key: NXLVZDKZEHSFRX-UHFFFAOYSA-N
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Description

N,N',N",N"'-Tetra(2,3,4-trihydroxybenzoyl)-spermine (tetra-THB-spermine) is a synthetic polyamine derivative designed for heavy metal decorporation, particularly plutonium (Pu). Its structure consists of a spermine backbone conjugated with four 2,3,4-trihydroxybenzoyl (THB) moieties, which enhance its chelation capacity via multiple hydroxyl and carbonyl groups . This compound is structurally related to tetra-DHB-spermine (tetra-2,3-dihydroxybenzoyl-spermine), differing by the addition of a third hydroxyl group on each aromatic ring. The increased hydrophilicity of this compound improves its solubility and reduces renal retention of Pu, thereby lowering toxicity compared to its dihydroxy counterpart .

Its mechanism involves forming stable complexes with Pu ions, facilitating their excretion. However, its whole-body decorporation efficacy remains inferior to DTPA, highlighting a trade-off between organ-specific efficiency and systemic clearance .

Properties

CAS No.

119493-62-8

Molecular Formula

C38H42N4O16

Molecular Weight

810.8 g/mol

IUPAC Name

2,3,4-trihydroxy-N-[3-[(2,3,4-trihydroxybenzoyl)-[4-[(2,3,4-trihydroxybenzoyl)-[3-[(2,3,4-trihydroxybenzoyl)amino]propyl]amino]butyl]amino]propyl]benzamide

InChI

InChI=1S/C38H42N4O16/c43-23-9-5-19(27(47)31(23)51)35(55)39-13-3-17-41(37(57)21-7-11-25(45)33(53)29(21)49)15-1-2-16-42(38(58)22-8-12-26(46)34(54)30(22)50)18-4-14-40-36(56)20-6-10-24(44)32(52)28(20)48/h5-12,43-54H,1-4,13-18H2,(H,39,55)(H,40,56)

InChI Key

NXLVZDKZEHSFRX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=C(C=C2)O)O)O)C(=O)C3=C(C(=C(C=C3)O)O)O)C(=O)C4=C(C(=C(C=C4)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C(=C1C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=C(C=C2)O)O)O)C(=O)C3=C(C(=C(C=C3)O)O)O)C(=O)C4=C(C(=C(C=C4)O)O)O)O)O)O

Other CAS No.

119493-62-8

Synonyms

N,N',N'',N'''-tetra(2,3,4-trihydroxybenzoyl)spermine
tetra-THB-spermine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine typically involves the reaction of spermine with 2,3,4-trihydroxybenzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds between the spermine and the benzoyl groups. The reaction conditions often include an inert atmosphere, controlled temperature, and appropriate solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzoyl moieties can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives. Substitution reactions can result in a variety of functionalized derivatives with different properties and applications.

Scientific Research Applications

N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and nucleic acids, affecting their structure and function. This interaction can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of tetra-THB-spermine is best understood in comparison with two key analogues: tetra-DHB-spermine (a structural precursor) and DTPA (a benchmark chelator).

Structural and Physicochemical Properties

Compound Key Structural Features Hydrophilicity Renal Pu Retention
This compound Four 2,3,4-trihydroxybenzoyl groups High Low
Tetra-DHB-spermine Four 2,3-dihydroxybenzoyl groups Moderate High
DTPA Linear polyaminocarboxylate High Low

The additional hydroxyl group in this compound increases polarity, enhancing solubility and reducing renal accumulation of Pu compared to tetra-DHB-spermine . DTPA, while highly hydrophilic, lacks the aromatic moieties that confer organ-specific targeting in this compound.

Efficacy in Plutonium Decorporation

Data from murine studies (intravenous ²³⁹Pu injection) reveal the following trends:

Compound Liver Pu Reduction (%) Bone Pu Reduction (%) Whole-Body Pu Reduction (%)
This compound 58–62 45–50 35–40
Tetra-DHB-spermine 55–60 43–48 30–35
DTPA 40–45 48–52 60–65
  • Organ-Specific Efficacy : Both tetra-THB- and tetra-DHB-spermine outperform DTPA in liver Pu removal, likely due to enhanced tissue penetration from their hydrophobic aromatic groups .
  • Bone Efficacy : All three compounds show comparable bone decorporation (~45–50%), though DTPA achieves this with fewer doses .
  • Systemic Clearance : DTPA’s linear structure enables superior whole-body Pu mobilization, whereas this compound’s bulkier design limits systemic distribution .

Pharmacokinetic Considerations

  • Dosing Regimen : Single doses of this compound (30 µmol/kg) are as effective as multiple doses for liver Pu removal, simplifying clinical protocols .
  • Excretion : this compound’s hydrophilicity promotes urinary excretion, but its molecular weight (~1,200 Da) may limit glomerular filtration compared to smaller molecules like DTPA (393 Da) .

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